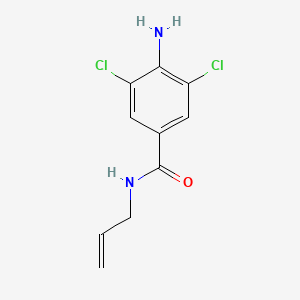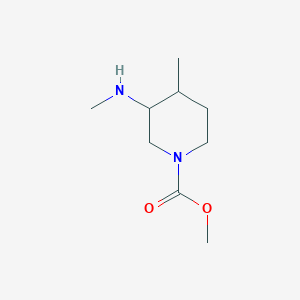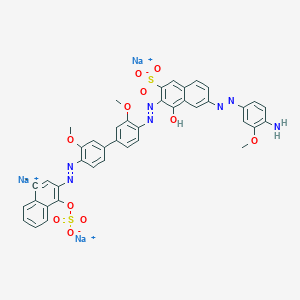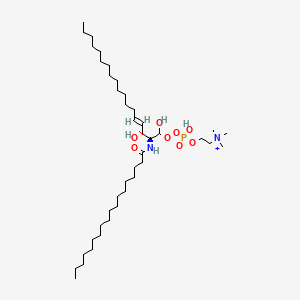
1-Chloro-2,3-dihydro-5-fluoro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-dihydro-5-fluoro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms on the indene ring
Métodos De Preparación
The synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene typically involves the introduction of chlorine and fluorine atoms into the indene structure. One common method involves the reaction of indene with chlorine and fluorine-containing reagents under controlled conditions. For example, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can introduce the chlorine atom, while fluorinating agents like hydrogen fluoride or fluorine gas can introduce the fluorine atom .
Análisis De Reacciones Químicas
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to more saturated derivatives.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-dihydro-5-fluoro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is determined by the electronic effects of the substituents and the nature of the reaction conditions .
Comparación Con Compuestos Similares
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be compared with other indene derivatives:
1-Chloro-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-Fluoro-2,3-dihydro-1H-indene:
1-Bromo-2,3-dihydro-5-fluoro-1H-indene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58485-67-9 |
|---|---|
Fórmula molecular |
C9H8ClF |
Peso molecular |
170.61 g/mol |
Nombre IUPAC |
1-chloro-5-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |
Clave InChI |
CDPFPKAMBXRYEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1Cl)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
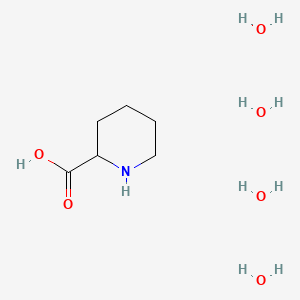

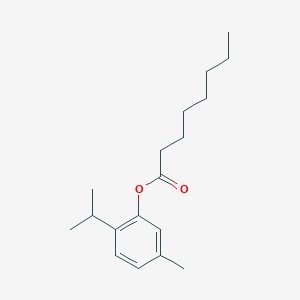
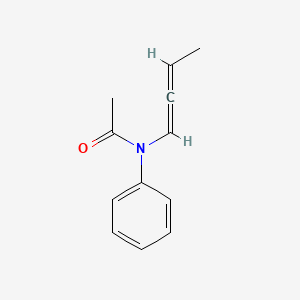
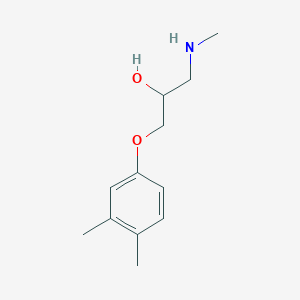
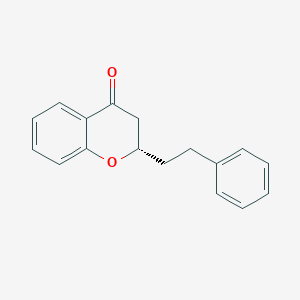
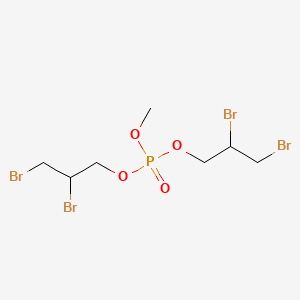
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
